molecular formula C4H7ClO3S B12112434 Thiophene-3-ol, 2-chlorotetrahydro-, 1,1-dioxide CAS No. 17389-10-5

Thiophene-3-ol, 2-chlorotetrahydro-, 1,1-dioxide

Cat. No.: B12112434
CAS No.: 17389-10-5
M. Wt: 170.62 g/mol
InChI Key: ZQHWEZFQCDXSTP-UHFFFAOYSA-N
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Description

Thiophene-3-ol, 2-chlorotetrahydro-, 1,1-dioxide is a heterocyclic compound containing sulfur and oxygen atoms in its structure It is a derivative of thiophene, which is a five-membered aromatic ring with one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene-3-ol, 2-chlorotetrahydro-, 1,1-dioxide typically involves the oxidation of thiophene derivatives. One common method is the oxidation of thiophene using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for better control of reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Thiophene-3-ol, 2-chlorotetrahydro-, 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Thiophene-3-ol, 2-chlorotetrahydro-, 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of thiophene-3-ol, 2-chlorotetrahydro-, 1,1-dioxide involves its interaction with molecular targets and pathways. The compound can act as an electrophile or nucleophile, participating in various chemical reactions. Its biological activities may be attributed to its ability to interact with enzymes and receptors, leading to modulation of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiophene-3-ol, 2-chlorotetrahydro-, 1,1-dioxide is unique due to the presence of both hydroxyl and chlorine substituents, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

17389-10-5

Molecular Formula

C4H7ClO3S

Molecular Weight

170.62 g/mol

IUPAC Name

2-chloro-1,1-dioxothiolan-3-ol

InChI

InChI=1S/C4H7ClO3S/c5-4-3(6)1-2-9(4,7)8/h3-4,6H,1-2H2

InChI Key

ZQHWEZFQCDXSTP-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)C(C1O)Cl

Origin of Product

United States

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